molecular formula C11H11NO3 B13958045 6,7-Dimethoxyisoquinolin-4-OL CAS No. 71521-95-4

6,7-Dimethoxyisoquinolin-4-OL

Cat. No.: B13958045
CAS No.: 71521-95-4
M. Wt: 205.21 g/mol
InChI Key: IHJUKWGVVZQBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxyisoquinolin-4-ol (C₁₁H₁₁NO₃; molecular weight 205.21 g/mol) is an isoquinoline derivative characterized by methoxy groups at positions 6 and 7 and a hydroxyl group at position 4. For this analysis, comparisons will focus on structurally related isoquinoline and quinoline analogs.

Properties

CAS No.

71521-95-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6,7-dimethoxyisoquinolin-4-ol

InChI

InChI=1S/C11H11NO3/c1-14-10-3-7-5-12-6-9(13)8(7)4-11(10)15-2/h3-6,13H,1-2H3

InChI Key

IHJUKWGVVZQBQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6,7-dimethoxyisoquinolin-4-ol typically involves:

  • Construction of the isoquinoline core via cyclization reactions.
  • Introduction of methoxy substituents at positions 6 and 7.
  • Functionalization at the 4-position to install the hydroxyl group.

Key intermediates often include 6,7-dimethoxyisoquinolin-1-one or 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline derivatives, which are further manipulated through substitution or coupling reactions.

Preparation via Cyclization of Homoveratronitrile Derivatives

One classical approach involves the use of homoveratronitrile (3,4-dimethoxyphenylacetonitrile) as a starting material. The sequence includes:

  • Base-induced condensation of homoveratronitrile with ethyl formate to form intermediates such as 4-carbomethoxy-6,7-dimethoxyisoquinoline.
  • Acid-induced reaction with urethane followed by pyrolytic cyclization.
  • Phosphorus oxychloride treatment to form chloro-substituted intermediates.
  • Palladium-catalyzed hydrogenolysis and hydrolysis steps to yield 6,7-dimethoxyisoquinoline derivatives with hydroxyl functionality at position 4.

This method was reported in a 2011 study detailing 4-substituted 6,7-dimethoxyisoquinolines and involves complex reaction sequences with good yields and regioselectivity.

Suzuki Coupling-Based Methods

Recent advances utilize Suzuki-Miyaura cross-coupling reactions to functionalize the isoquinoline core:

  • Starting from 3-bromo-6,7-dimethoxyisoquinolin-1-one, Suzuki coupling with various arylboronic acids introduces different substituents at position 3.
  • Subsequent methylation or other alkylation steps modify the nitrogen or hydroxyl groups.
  • Triflation of hydroxy-substituted intermediates followed by further Suzuki coupling allows diversification at multiple positions.

For example, a 2012 study synthesized 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives through Suzuki coupling of 3-bromo-6,7-dimethoxyisoquinolin-1-one with arylboronic acids, followed by methylation and guanidinoethyl derivative formation.

Friedel-Crafts Acylation and Amination Routes

Some synthetic routes begin with veratrole (1,2-dimethoxybenzene):

  • Friedel-Crafts acylation of veratrole with acid chlorides in anhydrous dichloromethane using aluminum trichloride yields ketone intermediates.
  • Amination of these ketones with aminoacetaldehyde diethyl acetal under reflux in toluene forms iminoacetals.
  • Reduction of iminoacetals with sodium borohydride in refluxing ethanol produces amino alcohol intermediates.
  • Cyclization and further functionalization steps lead to 6,7-dimethoxyisoquinolin-4-ol or related derivatives.

This method has been employed in the preparation of substituted 6,7-dialkoxy-3-isoquinoline derivatives with biological activity.

Detailed Experimental Data and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Base-catalyzed condensation Homoveratronitrile + ethyl formate, K t-butoxide Moderate Forms dimeric aminocrotonitrile intermediate
2 Acid-induced cyclization Urethane, pyrolysis Moderate Cyclizes intermediate to isoquinoline core
3 Phosphorus oxychloride treatment POCl3 High Introduces chloro substituent for further substitution
4 Palladium-catalyzed hydrogenolysis Pd/C, H2, reflux High Removes halogen, reduces intermediates
5 Suzuki coupling 3-bromo-6,7-dimethoxyisoquinolin-1-one + arylboronic acid, Pd catalyst Good Allows diversification at position 3
6 Methylation Methyl iodide, sealed tube, 100 °C Good Converts amines to quaternary ammonium derivatives
7 Amination and reduction Aminoacetaldehyde diethyl acetal, toluene reflux, NaBH4 reduction Good Forms amino alcohol intermediates

Spectroscopic Characterization and Structural Confirmation

The synthesized 6,7-dimethoxyisoquinolin-4-ol and related derivatives have been extensively characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ^1H and ^13C NMR assignments have been reported, including 2D techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) to confirm substitution patterns and tautomeric forms.
  • Mass Spectrometry: Confirms molecular weights and fragmentation patterns consistent with the proposed structures.
  • Melting Point Analysis: Provides physical data supporting purity and identity.
  • Elemental Analysis: Confirms the elemental composition consistent with molecular formulas.

Summary Table of Key Synthetic Methods for 6,7-Dimethoxyisoquinolin-4-ol

Methodology Starting Material(s) Key Reactions Advantages Limitations Reference
Cyclization of homoveratronitrile Homoveratronitrile, ethyl formate Base condensation, pyrolytic cyclization, POCl3 treatment Good regioselectivity, well-established Multi-step, requires careful control
Suzuki Coupling-based Diversification 3-bromo-6,7-dimethoxyisoquinolin-1-one Suzuki coupling, methylation Versatile substitution, modular Requires Pd catalysts, sensitive to conditions
Friedel-Crafts Acylation + Amination Veratrole, acid chlorides Friedel-Crafts acylation, amination, reduction Straightforward starting materials Multiple steps, moderate yields

Scientific Research Applications

The applications of 6,7-dimethoxyisoquinoline derivatives span a range of therapeutic areas, particularly as inhibitors of various enzymes and in the treatment of several diseases. These compounds have demonstrated potential in addressing central nervous system diseases, HIV-1 reverse transcriptase, bacterial infections, and cancer .

Scientific Research Applications

Phosphodiesterase 10 (PDE10A) Inhibitors:

  • 6,7-dialkoxy-3-isoquinoline derivatives are useful as inhibitors of phosphodiesterase 10 (PDE10A), which are useful in treating central nervous system diseases .
  • These inhibitors have potential in treating psychiatric and neurological disorders such as schizophrenia, cognition deficits, Parkinson's disease, Alzheimer's disease, dementia, epilepsy, multiple sclerosis, and Huntington's diseases .
  • Further applications include the treatment of psychotic, anxiety, movement, mood, and neurodegenerative disorders, as well as obesity and drug addiction .
  • Specific examples include substituted quinazolines and aminophthalazine compounds as PDE10A inhibitors .

HIV-1 Reverse Transcriptase Inhibitors:

  • 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase .
  • In vitro studies have shown that some of these compounds exhibit significant inhibition of HIV-1 RT .
  • Structure-activity relationship (SAR) studies and docking studies have been performed to examine their binding with HIV-RT, aiding in the design of newer potential inhibitors .

Antibacterial Agents:

  • 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been explored as antibacterial agents .
  • N-methyl quaternary ammonium derivatives exhibit antibacterial activity against S. aureus, with increased lipophilicity enhancing potency .
  • Some compounds also show activity against vancomycin-resistant E. faecalis (VRE) .

Anticancer Agents:

  • 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline scaffolds have demonstrated cytotoxicity in some tumor cells and may reverse multidrug resistance (MDR) .
  • These compounds have been tested as inhibitors of proliferation in various cancer cell lines, including rhabdomyosarcoma, colon cancer, adenocarcinoma of the cervix uterus, and lung adenocarcinoma .
  • Specific derivatives have shown noteworthy antiproliferative activity with low micromolar range IC50 values in multiple cancer lines .

Data Table: Biological Activities of Isoquinoline Derivatives

Target/ActivityCompound ClassSpecific CompoundsResults/Findings
PDE10A Inhibition6,7-dialkoxy-3-isoquinoline derivativesVarious substituted derivativesPotential treatment for CNS diseases, psychiatric and neurological disorders
HIV-1 RT Inhibition6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs5a-o, 8a-oModerate to promising HIV-1 RT inhibition activity; SAR studies help in designing newer inhibitors
Antibacterial Activity3-Phenyl substituted 6,7-dimethoxyisoquinoline1b-7bAntibacterial activity against S. aureus; increased lipophilicity enhances potency; some activity against vancomycin-resistant E. faecalis (VRE)
Anticancer/Cytotoxicity1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline4a, 4c, 6a, 6c, 8b, 8cCytotoxicity in tumor cells; potential to reverse multidrug resistance (MDR); antiproliferative activity in rhabdomyosarcoma, colon cancer, adenocarcinoma of the cervix uterus, and lung adenocarcinoma
HA-CD44 Binding InhibitionN-Alkylketonetetrahydroisoquinoline derivatives5d, 7dEffective inhibition of HA-CD44 binding; potential therapeutic agents targeting HA-CD44 interactions

Case Studies and Research Findings

  • De-novo design, synthesis, and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues as inhibitors of HIV-1 reverse transcriptase: This study designed and synthesized two series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs and evaluated them as HIV-1 reverse transcriptase inhibitors. Eighteen compounds exhibited more than 50% inhibition at a tested concentration of 100 μM, with two compounds, 8h and 8l , showing promising inhibition at 74.82% and 72.58%, respectively .
  • Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold: This research explored the anticancer potential of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. The compounds were tested for their antiproliferative activity against rhabdomyosarcoma, colon cancer, adenocarcinoma of the cervix uterus, and lung adenocarcinoma cell lines. Several compounds, including 8c , demonstrated significant antiproliferative activity with IC50 values in the low micromolar range .
  • 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ inhibitors: This study investigated 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives as potential antibacterial agents. The N-methyl quaternary ammonium derivatives showed antibacterial activity against S. aureus, with increased lipophilicity of the substituent at the 3′-position enhancing potency. Compounds 5b , 6b , and 7b exhibited MICs within the range of 4–8 μg/mL against vancomycin-resistant E. faecalis (VRE) .
  • New N-Alkylketonetetrahydroisoquinoline derivatives exhibits potent in vitro anti-proliferative activity via inhibition of HA-CD44 interaction: This paper reports that compounds 5d and 7d showed the most improvement of the antiproliferative activity compared to the N- alkylketone 1. Cell viability, competitive binding assays and molecular dynamics studies demonstrated effective inhibition of HA-CD44 binding by compounds 5d and 7d .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisoquinolin-4-OL involves its interaction with specific molecular targets. It is known to bind to sigma receptors, particularly sigma-2 receptors, which are overexpressed in various malignant tumors. This binding can modulate cell proliferation and apoptosis pathways, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
6,7-Dimethoxyisoquinolin-4-ol C₁₁H₁₁NO₃ 205.21 6,7-OCH₃, 4-OH (isoquinoline core) Aromatic, polar hydroxyl group
6,7-Dimethoxyquinolin-4-ol C₁₁H₁₁NO₃ 205.21 6,7-OCH₃, 4-OH (quinoline core) Nitrogen in first ring; 12 suppliers
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline C₁₁H₁₅NO₂ 193.24 6,7-OCH₃, saturated ring Reduced aromaticity; 14 suppliers
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate C₁₅H₁₉NO₄ 277.31 1-CH₃, 2-COOEt, dihydro ring Enhanced lipophilicity; ester functionality
Key Observations:
  • Core Structure: Isoquinoline derivatives (e.g., tetrahydroisoquinolines) exhibit reduced aromaticity compared to quinoline analogs, impacting π-π stacking interactions and solubility .
  • Substituents: Methoxy groups enhance lipophilicity but may reduce aqueous solubility.
  • Functional Groups: Carboxylates (e.g., ethyl esters) or sulfonamides (e.g., 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide) modify reactivity and pharmacokinetics .

Biological Activity

6,7-Dimethoxyisoquinolin-4-OL is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

6,7-Dimethoxyisoquinolin-4-OL is characterized by its isoquinoline structure, which includes two methoxy groups at the 6 and 7 positions and a hydroxyl group at the 4 position. This unique arrangement contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Table 1: Chemical Structure of 6,7-Dimethoxyisoquinolin-4-OL

PropertyDescription
Chemical FormulaC_{12}H_{13}N_{1}O_{3}
Molecular Weight219.24 g/mol
Functional GroupsHydroxyl (-OH), Methoxy (-OCH_{3})
StructureIsoquinoline

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6,7-dimethoxyisoquinolin-4-OL exhibit significant antibacterial properties. For instance, a study evaluating various isoquinoline derivatives found that compounds with similar structures displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . The mechanism of action appears to involve the inhibition of bacterial FtsZ, a protein crucial for bacterial cell division.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . In particular, some studies suggest that these compounds may inhibit phosphodiesterase enzymes (PDE10A), which are implicated in several neurodegenerative disorders and cancers .

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical evaluation was conducted where several isoquinoline derivatives were tested against clinical isolates of MRSA. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4 μg/mL against resistant strains, suggesting their potential as therapeutic agents .
  • Case Study on Anticancer Effects : In vitro studies demonstrated that treatment with 6,7-dimethoxyisoquinolin-4-OL led to a significant reduction in cell viability in breast cancer cell lines. The compound triggered apoptotic pathways, highlighting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/CellsObserved EffectReference
AntibacterialMRSAMIC = 4 μg/mL
AntibacterialVRESignificant inhibition
AnticancerBreast cancer cellsInduction of apoptosis

The biological activities of 6,7-dimethoxyisoquinolin-4-OL are attributed to its interaction with specific molecular targets:

  • FtsZ Inhibition : The compound binds to FtsZ in bacteria, disrupting cell division.
  • PDE10A Inhibition : This inhibition leads to increased levels of cyclic AMP (cAMP), which can modulate various signaling pathways involved in cancer progression and neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.